(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone
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Overview
Description
(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone is a heterocyclic compound that features a triazole and triazine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with a suitable phenylmethanone derivative in the presence of a cyclizing agent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of (4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another compound with significant biological activity, used in drug design and development.
Uniqueness
(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone is unique due to its specific fusion of triazole and triazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H8N6O |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
(4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C11H8N6O/c12-10-8(9(18)7-4-2-1-3-5-7)15-16-11-13-6-14-17(10)11/h1-6H,12H2 |
InChI Key |
OLCOKZNEDAOOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N3C(=NC=N3)N=N2)N |
Origin of Product |
United States |
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